molecular formula C10H17N B8438054 2,3-Dimethyl-4,5-diethyl-pyrrole

2,3-Dimethyl-4,5-diethyl-pyrrole

Cat. No. B8438054
M. Wt: 151.25 g/mol
InChI Key: PSZNMFYRQSWJJW-UHFFFAOYSA-N
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Patent
US04070366

Procedure details

As in Example 58, using 2,3-dimethyl-pyrrole (1.6 g), acetic acid (40 ml), hydriodic acid (40 ml), hypophosphorous acid (8 ml) and paraldehyde (1.4 ml). The product (48%) was an oil, b.p. 45°-47° (0.05 mm). Anal. Calc. for C10H17N: C, 79.40; H, 11.34; N, 9.26. Found: C, 79.09; H, 11.27; N, 9.37.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[CH3:7].I.[PH2](O)=O.[CH3:12][CH:13]1OC(C)OC(C)O1.[C:21](O)(=O)[CH3:22]>>[CH3:1][C:2]1[NH:3][C:4]([CH2:21][CH3:22])=[C:5]([CH2:12][CH3:13])[C:6]=1[CH3:7]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
CC=1NC=CC1C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
I
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
[PH2](=O)O
Step Four
Name
Quantity
1.4 mL
Type
reactant
Smiles
CC1OC(OC(O1)C)C
Step Five
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1NC(=C(C1C)CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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